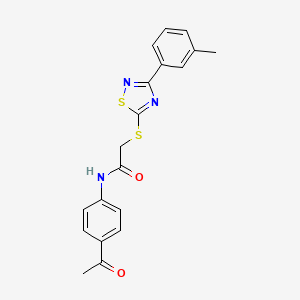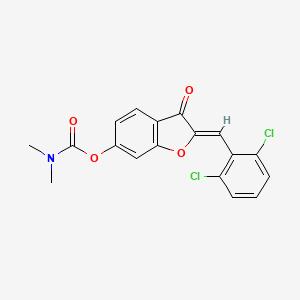
2-Methyl-4-pentylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-pentylpyridine” is likely a pyridine derivative. Pyridines are a class of organic compounds with a six-membered ring containing two double bonds and one nitrogen atom . The “2-Methyl” part suggests a methyl group (-CH3) attached to the second carbon of the pyridine ring, and the “4-pentyl” part suggests a pentyl group (-C5H11) attached to the fourth carbon of the ring .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-4-pentylpyridine” are not available, similar compounds such as 2-methylpyridines have been synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
Applications De Recherche Scientifique
Cognitive Enhancement Properties
Research on related compounds to 2-Methyl-4-pentylpyridine, such as ABT-089, a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has demonstrated positive effects in rodent and primate models of cognitive enhancement. These studies suggest potential applications of similar compounds in the treatment of cognitive disorders due to their favorable oral bioavailability and reduced propensity to activate peripheral ganglionic type receptors (Lin et al., 1997).
Formation Mechanism in Food Chemistry
The compound 2-Pentylpyridine, which is structurally similar to 2-Methyl-4-pentylpyridine, forms through the thermal interaction of amino acids with certain aldehydes. This process, studied at high temperatures (180°C), contributes to the understanding of flavor formation in cooked foods, indicating a potential application of 2-Methyl-4-pentylpyridine in food chemistry and flavor studies (Kim, Hartman, & Ho, 1996).
Sensory Properties in Flavor Chemistry
Ethenylpyrazines and substituted pentylpyridines, closely related to 2-Methyl-4-pentylpyridine, have been identified as potent flavoring materials. Their intense green and herbal sensory notes make them relevant in the flavor industry, suggesting potential applications for 2-Methyl-4-pentylpyridine in the development of food flavorings (Lambrecht & Kaulen, 1997).
Chemical Interaction and Isomerism
Studies on compounds like 2-Methyl-4-pentylpyridine have shown interesting chemical interactions and isomerism, particularly in systems involving Nickel(II) and Copper(II) complexes. These insights are valuable for advancing understanding in coordination chemistry and may have implications in the development of new materials or catalysts (Chattopadhyay et al., 2006).
Medicinal Chemistry and Receptor Antagonism
Research on structurally similar compounds, such as 2-Methyl-6-(phenylethynyl)pyridine, a potent mGlu5 receptor antagonist, indicates potential applications in medicinal chemistry. These compounds have shown efficacy in models of anxiety, suggesting that 2-Methyl-4-pentylpyridine could have similar applications in the development of therapeutic agents (Cosford et al., 2003).
Propriétés
IUPAC Name |
2-methyl-4-pentylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-6-11-7-8-12-10(2)9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLIIKRSNJXGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=NC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-pentylpyridine technical grade | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluoro-4-methylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2781851.png)


![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)



![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)
![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)